Nitrovinyl phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Nitrovinyl phenol can be synthesized through various methods. One common approach involves the condensation of nitroalkanes with phenols. For instance, the condensation of 3-(2-nitrovinyl)-1H-indoles with phenols in the presence of polyphosphoric acid has been reported . Another method involves the reaction of aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using organocatalysts .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general principles of organic synthesis, such as the use of efficient catalysts and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Nitrovinyl phenol undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The phenol ring is highly reactive towards electrophilic aromatic substitution due to the activating effect of the hydroxyl group.
Oxidation: Phenols can be oxidized to quinones using reagents such as potassium permanganate or chromium trioxide.
Reduction: Nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration or bromine for bromination are commonly used.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or other reducing agents.
Major Products Formed
Nitration: 2-nitrophenol and 4-nitrophenol.
Oxidation: Quinones.
Reduction: Aminophenols.
Scientific Research Applications
Nitrovinyl phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of nitrovinyl phenol involves its reactivity towards electrophiles and nucleophiles. The hydroxyl group on the phenol ring activates the aromatic system, making it highly reactive towards electrophilic aromatic substitution . The nitro group can undergo reduction to form amines, which can further participate in various biochemical pathways .
Comparison with Similar Compounds
Nitrovinyl phenol can be compared with other nitro-substituted phenols and vinyl-substituted phenols:
2-nitrophenol: Similar in structure but lacks the vinyl group, making it less reactive in certain types of reactions.
4-nitrophenol: Another nitro-substituted phenol with different reactivity due to the position of the nitro group.
Vinyl phenol: Lacks the nitro group, resulting in different chemical properties and reactivity.
Conclusion
This compound is a versatile compound with significant potential in various fields of research and industry. Its unique combination of functional groups allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis and a promising candidate for further scientific investigation.
Properties
IUPAC Name |
2-(2-nitroethenyl)phenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-8-4-2-1-3-7(8)5-6-9(11)12/h1-6,10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMDYAIGGZBRBFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=C[N+](=O)[O-])O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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